3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S2/c1-12-2-7-15-16(11-21)19(26-17(15)10-12)22-18(23)8-9-27(24,25)14-5-3-13(20)4-6-14/h3-6,12H,2,7-10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCQXZUMZKKUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide, with the CAS number 895459-76-4, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 423.0 g/mol. The structural characteristics suggest potential interactions with biological targets that warrant investigation.
| Property | Value |
|---|---|
| CAS Number | 895459-76-4 |
| Molecular Formula | C19H19ClN2O3S2 |
| Molecular Weight | 423.0 g/mol |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties. Studies have shown that related compounds possess moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For instance, some derivatives have demonstrated strong inhibitory effects against urease and acetylcholinesterase .
- Anticancer Properties : Compounds with similar structures have been evaluated for anticancer activity. For example, related molecules have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer), suggesting that this compound may also exhibit similar effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Bacterial Growth : The sulfonamide moiety is believed to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase .
- Cytotoxic Mechanisms in Cancer Cells : Compounds resembling this structure may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Studies and Research Findings
- Antibacterial Screening : A study conducted on synthesized compounds with similar structures revealed IC50 values indicating effective inhibition against Salmonella typhi. The most active compounds showed IC50 values as low as 0.63 µM .
- Cytotoxicity Assays : In vitro studies demonstrated that related compounds exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 4.363 µM to higher concentrations compared to standard chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide () Core Structure: Cyclopenta[4,5]thieno[2,3-d]pyrimidine fused with a tetrahydro ring system, contrasting with the tetrahydrobenzo[b]thiophene core of the target compound. Substituents: Sulfanyl (S-) linker vs. sulfonyl (SO₂) group in the target compound. Side Chain: Acetamide (CH₃CO-NH-) vs. propanamide (CH₂CH₂CO-NH-), affecting flexibility and hydrogen-bonding patterns.
Comparative Analysis Table
Functional Implications
- Bioactivity Clustering : highlights that compounds with structural similarities often cluster in bioactivity profiles . The target compound’s sulfonyl group may favor interactions with polar residues in enzyme active sites (e.g., kinases or proteases), whereas the sulfanyl analogue () might exhibit stronger hydrophobic interactions.
- Spectroscopic Differentiation: NMR shifts in the target compound’s cyano group (~110–120 ppm for ¹³C) and sulfonyl protons (~7.5–8.5 ppm for ¹H) would differ markedly from the sulfanyl and pyrimidine signals in the analogue .
Research Findings and Limitations
- Structural Insights : SHELX-based crystallography () is critical for resolving conformational details, such as the orientation of the 4-chlorophenyl group, which could sterically hinder binding in some targets .
- Data Gaps: The provided evidence lacks explicit bioactivity or solubility data for the target compound.
Q & A
Q. What synthetic strategies are effective for constructing the sulfonamide and tetrahydrobenzo[b]thiophene moieties in this compound?
- Methodological Answer : The synthesis involves multi-step reactions:
- Tetrahydrobenzo[b]thiophene Core : Cyclization of aminobenzenethiol derivatives with aldehydes/ketones under acidic conditions (e.g., H₂SO₄) to form the benzothiophene ring .
- Sulfonylation : Coupling of the 4-chlorophenylsulfonyl group via nucleophilic substitution using sulfonyl chlorides in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions .
- Propanamide Linkage : Amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF, with reaction progress monitored by TLC .
- Critical Parameters : Maintain inert atmosphere (N₂/Ar), control stoichiometry (1:1.2 molar ratio for sulfonyl chloride), and optimize pH (7–8) for amidation .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm sulfonamide (-SO₂-) protons (δ 3.1–3.5 ppm) and cyano group (-CN) absence of hydrolysis (no δ 4.5–5.0 ppm carboxylic acid signals) .
- HPLC : Reverse-phase C18 column with UV detection (254 nm) to assess purity >98%; mobile phase: acetonitrile/water (70:30) + 0.1% TFA .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₂₀H₁₈ClN₂O₃S₂: 449.03 g/mol) .
**How can researchers screen this compound for initial biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
